molecular formula C31H46Cl3NO11P2S4 B14467107 Phosan-plus CAS No. 69028-52-0

Phosan-plus

Cat. No.: B14467107
CAS No.: 69028-52-0
M. Wt: 905.3 g/mol
InChI Key: JTNKDZFGILLYRR-UHFFFAOYSA-N
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Description

Phosan-Plus is a pesticide formulation comprising three active ingredients: methoxychlor (an organochlorine), dichlorvos, and malathion (both organophosphates). It acts as a broad-spectrum insecticide, targeting pests through dual mechanisms:

  • Organochlorines (methoxychlor): Disrupt sodium ion channels in nerves.
  • Organophosphates (dichlorvos and malathion): Inhibit acetylcholinesterase, leading to neurotransmitter accumulation and paralysis .

Key properties include:

  • Mutagenicity: Negative in Schizosaccharomyces pombe assays but linked to carcinogenic impurities in methoxychlor .
  • Regulatory Status: Restricted in many regions due to safety concerns .

Properties

CAS No.

69028-52-0

Molecular Formula

C31H46Cl3NO11P2S4

Molecular Weight

905.3 g/mol

IUPAC Name

diethyl 2-dimethoxyphosphinothioylsulfanylbutanedioate;2-dimethoxyphosphinothioylsulfanyl-N-methylacetamide;1-methoxy-4-[2,2,2-trichloro-1-(4-methoxyphenyl)ethyl]benzene

InChI

InChI=1S/C16H15Cl3O2.C10H19O6PS2.C5H12NO3PS2/c1-20-13-7-3-11(4-8-13)15(16(17,18)19)12-5-9-14(21-2)10-6-12;1-5-15-9(11)7-8(10(12)16-6-2)19-17(18,13-3)14-4;1-6-5(7)4-12-10(11,8-2)9-3/h3-10,15H,1-2H3;8H,5-7H2,1-4H3;4H2,1-3H3,(H,6,7)

InChI Key

JTNKDZFGILLYRR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)OCC)SP(=S)(OC)OC.CNC(=O)CSP(=S)(OC)OC.COC1=CC=C(C=C1)C(C2=CC=C(C=C2)OC)C(Cl)(Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phosan-plus can be synthesized through several methods, primarily involving the dealkylation of dialkyl phosphonates. One common approach is the McKenna procedure, which involves a two-step reaction using bromotrimethylsilane followed by methanolysis . Another method includes the hydrolysis of dichlorophosphine or dichlorophosphine oxide . These reactions typically require acidic conditions, such as the use of hydrochloric acid, to facilitate the dealkylation process.

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The McKenna procedure is favored due to its efficiency and scalability. Industrial reactors equipped with precise temperature and pressure controls are employed to maintain the necessary conditions for the reactions.

Chemical Reactions Analysis

Types of Reactions

Phosan-plus undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form phosphonic acid derivatives.

    Reduction: It can be reduced under specific conditions to yield phosphinic acid derivatives.

    Substitution: this compound can participate in substitution reactions, where its functional groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various phosphonic and phosphinic acid derivatives, which have applications in different fields such as agriculture, medicine, and materials science.

Scientific Research Applications

Phosan-plus has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: this compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes and receptors.

    Industry: this compound is used in the production of flame retardants, water treatment chemicals, and corrosion inhibitors.

Mechanism of Action

The mechanism by which Phosan-plus exerts its effects involves its interaction with specific molecular targets, such as enzymes and receptors. The phosphorus atom in this compound can form strong bonds with oxygen and nitrogen atoms in biological molecules, leading to the inhibition or activation of various biochemical pathways. This interaction is crucial for its applications in medicine and biology.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

A. Methoxychlor vs. DDT
Property Methoxychlor DDT
Chemical Class Organochlorine Organochlorine
Persistence Moderate (degradates faster) High (bioaccumulates)
Carcinogenicity Suspected (IARC Group 2B) Known (IARC Group 1)
Mechanism Sodium channel disruption Sodium channel modulation
Regulatory Status Restricted Banned (Stockholm Convention)
B. Dichlorvos vs. Chlorpyrifos
Property Dichlorvos Chlorpyrifos
Toxicity (LD₅₀) 17–30 mg/kg (oral, rat) 135–160 mg/kg (oral, rat)
Environmental Half-Life 1–4 days 30–120 days
Neurotoxicity High Moderate
Usage Indoor pest control Agricultural applications

Functional Analogs

A. Phosan-Plus vs. Neonicotinoid-Pyrethroid Mixtures
Property This compound Neonicotinoid-Pyrethroid Mix
Target Pests Broad-spectrum insects Aphids, beetles
Mechanism Cholinesterase inhibition Nicotinic receptor agonism
Bee Toxicity High (organophosphates) Very High (neonicotinoids)
Regulatory Scrutiny High Extreme (EU bans common)

Toxicological and Environmental Data

Table 1: Mutagenicity and Carcinogenicity Profiles

Compound Mutagenicity (Assay) Carcinogenicity (Evidence)
This compound Negative in S. pombe Linked to methoxychlor impurities
Methoxychlor Positive (TA98 with impurities) IARC Group 2B
Dichlorvos Positive (rodent assays) EPA Likely Carcinogen
Malathion Negative Not classified

Table 2: Environmental Persistence

Compound Soil Half-Life Water Solubility (mg/L) Bioaccumulation
Methoxychlor 120 days 0.1 Low
Dichlorvos 1–4 days 10,000 None
DDT 2–15 years 0.003 High

Key Research Findings

Impurity Risks : Methoxychlor in this compound contains 3,6,11,14-tetramethoxydibenzo[g,p]chrysene, a mutagenic impurity active in Salmonella typhimurium TA98 assays .

Synergistic Toxicity: The organophosphate components (dichlorvos and malathion) enhance cholinesterase inhibition, increasing acute toxicity compared to individual use .

Regulatory Trends : this compound faces stricter regulations than single-component pesticides due to cumulative risk assessments .

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